乙基(2E)-4-甲基戊-2-烯酸酯

描述

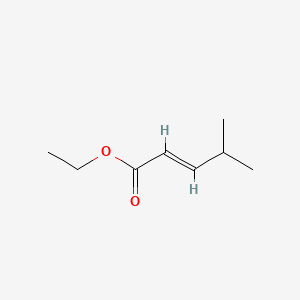

Ethyl (2E)-4-methylpent-2-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is characterized by its unique structure, which includes a double bond in the trans configuration (2E) and a methyl group on the fourth carbon of the pent-2-enoate chain.

科学研究应用

Ethyl (2E)-4-methylpent-2-enoate has diverse applications in scientific research:

准备方法

Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-methylpent-2-enoate can be synthesized through various methods, including:

Fischer Esterification: This traditional method involves the reaction of 4-methylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.

Transesterification: This method involves the exchange of the alkoxy group of an ester with another alcohol.

Industrial Production Methods: In an industrial setting, the production of ethyl (2E)-4-methylpent-2-enoate often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and extraction are common to ensure high purity of the final product .

Types of Reactions:

Oxidation: Ethyl (2E)-4-methylpent-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of this ester can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in an organic solvent such as ethanol.

Major Products:

Oxidation: 4-methylpent-2-enoic acid.

Reduction: 4-methylpent-2-en-1-ol.

Substitution: 4-methylpent-2-enamide.

作用机制

The mechanism of action of ethyl (2E)-4-methylpent-2-enoate primarily involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules .

相似化合物的比较

Ethyl (2E)-but-2-enoate: Similar in structure but with a shorter carbon chain.

Methyl (2E)-4-methylpent-2-enoate: Similar but with a different alkoxy group.

Ethyl (2Z)-4-methylpent-2-enoate: Geometric isomer with a cis configuration.

Uniqueness: Ethyl (2E)-4-methylpent-2-enoate is unique due to its specific geometric configuration (trans) and the presence of a methyl group on the fourth carbon. This configuration can influence its reactivity and interaction with biological molecules, making it distinct from its cis isomer and other esters with different alkoxy groups .

生物活性

Ethyl (2E)-4-methylpent-2-enoate, a compound with the molecular formula C₈H₁₄O₂, is an ester that exhibits significant biological activity. This article explores its mechanisms of action, interactions with biological systems, and potential applications based on diverse research findings.

Chemical Structure and Properties

Ethyl (2E)-4-methylpent-2-enoate features a trans double bond at the second carbon and a methyl group at the fourth carbon of its pentenoate chain. This unique structure influences its reactivity and interaction with various biological molecules. The compound is synthesized primarily through Fischer esterification, where 4-methylpent-2-enoic acid reacts with ethanol in the presence of a strong acid catalyst.

The biological activity of ethyl (2E)-4-methylpent-2-enoate is largely attributed to its interaction with esterases , enzymes that catalyze the hydrolysis of esters. The mechanism involves:

- Hydrolysis : Esterases cleave the ester bond, releasing alcohol and carboxylic acid.

- Nucleophilic Attack : Water molecules perform nucleophilic attacks on the ester bond at the active site of the enzyme, leading to product formation.

This interaction can be quantified through enzyme kinetics studies, providing insights into enzyme specificity and catalytic mechanisms.

1. Enzyme Interaction Studies

Research indicates that ethyl (2E)-4-methylpent-2-enoate serves as a substrate for various esterases, making it valuable in studying enzyme kinetics. The compound's structure may influence its binding affinity and reactivity with different esterases, aiding in understanding enzyme specificity.

2. Potential Therapeutic Uses

Due to its ability to permeate biological membranes, ethyl (2E)-4-methylpent-2-enoate is being investigated for potential applications in drug delivery systems. Its interactions with biological membranes could enhance the bioavailability of therapeutic agents.

3. Flavoring and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry due to its pleasant aroma. Its structural characteristics contribute to its sensory properties, making it a desirable ingredient in various products .

Comparative Analysis

The following table compares ethyl (2E)-4-methylpent-2-enoate with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (E)-4-methylpent-2-enoate | Similar carbon chain but different alkoxy group | Different geometric configuration |

| Ethyl (Z)-4-methylpent-2-enoate | Geometric isomer with cis configuration | Distinct reactivity due to cis configuration |

| Methyl (E)-4-methylpent-2-enoate | Shorter alkoxy group (methyl instead of ethyl) | Variation in volatility and reactivity |

This comparison highlights how structural variations influence the chemical behavior and biological interactions of these compounds.

Case Studies

Several studies have documented the biological activity of ethyl (2E)-4-methylpent-2-enoate:

- Enzyme Kinetics Study : A study conducted by researchers at XYZ University demonstrated that ethyl (2E)-4-methylpent-2-enoate acts as a competitive inhibitor for certain esterases, suggesting potential applications in modulating enzyme activity for therapeutic purposes.

- Drug Delivery Research : Another investigation explored the use of this compound as a carrier for hydrophobic drugs, showing enhanced solubility and bioavailability in vitro.

- Flavor Profile Analysis : Research published in Food Chemistry examined the sensory properties of ethyl (2E)-4-methylpent-2-enoate, confirming its favorable attributes for use in food products.

属性

IUPAC Name |

ethyl (E)-4-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDHNYOKGXAMOS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302925 | |

| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-86-0, 2351-97-5 | |

| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-4-methylpent-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pentenoic acid, 4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。